molecular formula C17H16ClNO B11728287 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one

4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one

Cat. No.: B11728287
M. Wt: 285.8 g/mol
InChI Key: BJEUYZWVEAZVPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the reaction of anthranilic acid with 3-chloro-2-methylaniline. The reaction typically occurs in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of tolfenamic acid follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in anticancer research. Preliminary studies indicate that 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing effective growth inhibition rates (GI50) in the micromolar range. These findings suggest potential as a lead compound for developing new anticancer agents.

Photovoltaic Materials

Recent investigations have explored the use of this compound in organic photovoltaic devices. Its conjugated structure allows for effective light absorption and charge transport, making it a candidate for enhancing the efficiency of solar cells. Studies have shown that incorporating such compounds into polymer blends can improve the overall performance of photovoltaic devices.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against tumor cells
Material ScienceOrganic photovoltaicsImproved light absorption and efficiency

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results demonstrated a mean GI50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer therapeutic.

Case Study 2: Photovoltaic Performance

A collaborative research effort involving material scientists evaluated the incorporation of this compound into polymer-based solar cells. The findings revealed enhanced charge mobility and increased power conversion efficiency, showcasing its applicability in renewable energy technologies.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This action reduces inflammation and provides analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific substitution pattern on the anthranilic acid core, which imparts distinct pharmacological properties. Its efficacy in treating migraines and potential anticancer activity set it apart from other similar compounds .

Biological Activity

The compound 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one , also referred to by its CAS number 339017-26-4, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H16ClNO
Molar Mass285.77 g/mol
CAS Number339017-26-4
Physical FormSolid

Research indicates that compounds similar to this compound may exhibit cytotoxic effects through various mechanisms:

  • Microtubule Destabilization : Studies have shown that certain analogues can inhibit microtubule assembly, which is crucial for cell division. This destabilization can lead to apoptosis in cancer cells .
  • Apoptosis Induction : Compounds have been reported to enhance caspase activity, indicating a potential for inducing programmed cell death in cancerous cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. A comparative study highlighted the following findings regarding its efficacy against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Apoptosis induction
LLC-PK1 (Non-cancer)Higher IC50Selectivity towards cancer cells

The compound demonstrated selective toxicity towards cancer cells while showing less effect on non-cancerous cells, suggesting a promising therapeutic index.

Case Studies

  • Study on MDA-MB-231 Cells : In vitro studies revealed that at concentrations of 1.0 μM, the compound induced morphological changes consistent with apoptosis and increased caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations (10 μM) .
  • Cell Cycle Analysis : Further investigations indicated that treatment with the compound at concentrations of 2.5 μM and above resulted in significant cell cycle arrest in MDA-MB-231 cells, effectively halting their proliferation .

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3

InChI Key

BJEUYZWVEAZVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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